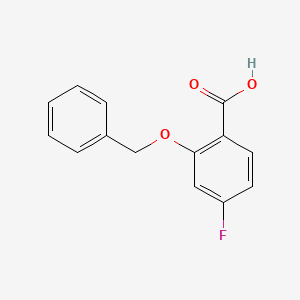

2-(Benzyloxy)-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOUFTRHBIGPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855810 | |

| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696589-03-4 | |

| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Structural Elucidation of 2-(Benzyloxy)-4-fluorobenzoic Acid

Introduction & Chemical Context

2-(Benzyloxy)-4-fluorobenzoic acid (CAS 696589-03-4) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of glucokinase activators and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity is defined by a trisubstituted benzene core featuring a carboxylic acid, a benzyloxy ether, and a fluorine atom.

For researchers in drug development, verifying the regiochemistry of this compound is paramount. The primary challenge lies in distinguishing it from its isomers (e.g., 4-(benzyloxy)-2-fluorobenzoic acid or 5-fluoro analogues) generated during nucleophilic aromatic substitution or alkylation reactions.

This guide provides a rigorous, self-validating protocol for the structural elucidation of 2-(Benzyloxy)-4-fluorobenzoic acid, synthesizing synthetic provenance with multi-modal spectroscopic analysis.

Synthetic Provenance as a Structural Pillar

Before spectral analysis, the "history" of the sample provides the first layer of evidence. The most robust synthesis involves the O-alkylation of 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid).

-

Precursor: 4-Fluorosalicylic acid (CAS 345-16-4).

-

Reagents: Benzyl bromide (BnBr), Potassium carbonate (

). -

Solvent: DMF or Acetone.

-

Mechanism:

attack of the phenoxide ion on the benzyl bromide.

Deductive Logic: Since the starting material is definitively 4-fluoro-2-hydroxybenzoic acid, the fluorine atom is fixed at the 4-position relative to the carboxyl group (C1). The alkylation occurs exclusively at the phenolic oxygen (C2). Therefore, the product must be the 2-benzyloxy isomer, provided no rearrangement occurred.

Figure 1: Synthetic pathway establishing the regiochemical origin of the target molecule.

Multi-Modal Spectroscopic Analysis[1]

To confirm the structure independently of synthesis, a combination of HRMS, IR, and NMR (

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

). -

Expected Mass:

-

Formula:

-

Exact Mass: 246.0692 Da

-

Observed (

): ~245.0614 m/z

-

-

Diagnostic Utility: Confirms the molecular formula and the presence of a single fluorine atom (no chlorine isotope pattern).

Infrared Spectroscopy (FT-IR)

-

Carboxylic Acid: Broad O-H stretch (2500–3300

) and strong C=O stretch (~1680–1700 -

Ether Linkage: C-O-C asymmetric stretch (~1240–1260

). -

Aryl Fluoride: C-F stretch (1000–1400

, often obscured but distinct in fingerprint).

NMR Spectroscopy: The Definitive Proof

This section details the expected chemical shifts and coupling constants derived from the electronic environment of the 2-(benzyloxy)-4-fluorobenzoic acid scaffold.

NMR Analysis

-

Signal: Single peak.

-

Shift:

-105 to -110 ppm (typical for fluoro-benzenes meta to electron-withdrawing COOH and ortho/para to electron-donating alkoxy groups). -

Coupling: If proton-coupled, it appears as a triplet of quartets (or complex multiplet) due to coupling with H3, H5, and H6.

NMR Analysis (400 MHz, DMSO- )

The aromatic region provides the specific regiochemical proof via spin-spin coupling (

| Proton | Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| COOH | - | 12.5 - 13.0 | Broad Singlet | - | Acidic proton, exchangeable with |

| H6 | Ar-H | 7.85 - 7.95 | dd | Deshielded by ortho-COOH. Meta to F. | |

| Ph-H | Benzyl | 7.30 - 7.50 | Multiplet | - | 5 protons of the benzyl group. |

| H3 | Ar-H | 7.05 - 7.15 | dd | Shielded by ortho-OBn. Ortho to F (large | |

| H5 | Ar-H | 6.85 - 6.95 | ddd | Shielded. Ortho to F, Ortho to H6. | |

| Benzyl | 5.20 - 5.30 | Singlet | - | Benzylic methylene protons. |

Key Structural Discriminator:

The H3 proton is the "smoking gun." It appears as a doublet of doublets with a large

NMR Analysis (100 MHz, DMSO- )

Carbon NMR confirms the skeleton and the C-F connectivity via large C-F couplings.

| Carbon | Type | Shift ( | Coupling ( |

| C=O | Carbonyl | ~166.5 | Singlet (or very small coupling) |

| C4 | C-F | ~164.0 | Doublet, |

| C2 | C-O | ~159.5 | Doublet, |

| C6 | Ar-CH | ~133.5 | Doublet, |

| C1 | Quat | ~118.0 | Doublet, |

| C5 | Ar-CH | ~107.5 | Doublet, |

| C3 | Ar-CH | ~101.5 | Doublet, |

| Benzyl | ~70.0 | Singlet |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10–15 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of DMSO-

(preferred over -

Tube: Transfer to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Run

NMR (min 16 scans). -

Run

NMR (min 32 scans, proton-coupled and decoupled if possible). -

Run

NMR (min 512 scans) for definitive assignments.

-

Protocol B: Isomer Differentiation (HMBC)

If ambiguity remains between the 4-fluoro and 5-fluoro isomers, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

-

Target Correlation: Look for the correlation between the Carbonyl Carbon (C=O) and the aromatic protons.

-

In the 4-fluoro isomer , the C=O (~166 ppm) will correlate strongly with H6 (

) and weakly with H2/H6. -

Crucially, observe the

(benzyl) correlation. It correlates to C2 (ipso to ether). C2 should show a splitting pattern consistent with being meta to Fluorine (

-

Figure 2: HMBC correlations confirming the connectivity of the ether linkage and the position of the carboxyl group.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Benzyloxy)-4-fluorobenzoic acid, a fluorinated aromatic carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs, including a benzoic acid core, a fluorine substituent, and a benzyl ether, suggest a diverse range of potential applications, from serving as a key building block in the synthesis of pharmacologically active compounds to its use in the development of novel polymers and functional materials. The interplay of the electron-withdrawing fluorine atom and the bulky, lipophilic benzyloxy group can profoundly influence the molecule's reactivity, solubility, and interaction with biological targets.

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Benzyloxy)-4-fluorobenzoic acid. Recognizing that not all experimental data for this specific molecule are readily available in the public domain, this document also serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers to generate high-quality, reliable data, thereby accelerating their research and development endeavors.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 2-(Benzyloxy)-4-fluorobenzoic acid is systematically identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | 2-(Benzyloxy)-4-fluorobenzoic acid | - |

| CAS Number | 696589-03-4 | [1] |

| Molecular Formula | C₁₄H₁₁FO₃ | [1] |

| Molecular Weight | 246.23 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)O | - |

The molecular structure, depicted below, reveals the key functional groups that govern its chemical behavior.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the 2-(Benzyloxy)-4-fluorobenzoic acid sample is dry and crystalline.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube (sealed at one end) into the powder to pack a small amount of the sample into the bottom.

-

Gently tap the bottom of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.

-

For an accurate measurement, heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first sign of melting is observed (the point at which the solid begins to liquefy).

-

Continue heating and record the temperature at which the last solid crystal melts.

-

-

Reporting:

-

The melting point should be reported as a range between the temperature of initial melting and the temperature of complete liquefaction. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

-

Determination of Aqueous Solubility

Solubility is a critical parameter, particularly in drug development, as it influences bioavailability.

Principle: The equilibrium solubility of a compound in a specific solvent at a given temperature is the maximum amount of the compound that can dissolve in that solvent.

Experimental Workflow:

Caption: Workflow for Aqueous Solubility Determination.

Detailed Protocol (Shake-Flask Method):

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(Benzyloxy)-4-fluorobenzoic acid to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the sample at a high speed or filter it through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound. The first few drops of the filtrate should be discarded.

-

-

Analysis:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 2-(Benzyloxy)-4-fluorobenzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy, against a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

-

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which affects its solubility, absorption, and distribution.

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid like a carboxylic acid, the pKa is the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal.

Experimental Workflow:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol (Potentiometric Titration):

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Prepare a solution of 2-(Benzyloxy)-4-fluorobenzoic acid of a known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent like methanol or DMSO if the aqueous solubility is low.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

-

Titration:

-

Place a known volume of the acidic solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the inflection point of the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is the pH of the solution at the half-equivalence point.

-

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound.

a. UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

Protocol:

-

Prepare a dilute solution of 2-(Benzyloxy)-4-fluorobenzoic acid in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.

-

The resulting spectrum will show the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Protocol:

-

The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable IR-transparent solvent.

-

Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Key characteristic peaks to identify for 2-(Benzyloxy)-4-fluorobenzoic acid would include:

-

A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C-O stretches from the ether and carboxylic acid (around 1300-1000 cm⁻¹).

-

Aromatic C-H and C=C stretches.

-

A C-F stretch (typically in the 1250-1000 cm⁻¹ region).

-

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common types.

¹H NMR Protocol:

-

Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

The resulting spectrum will show signals corresponding to the different types of protons in the molecule, providing information on their chemical environment, integration (number of protons), and multiplicity (neighboring protons).

¹³C NMR Protocol:

-

A higher concentration of the sample (20-50 mg) is typically required.

-

The spectrum will show signals for each unique carbon atom in the molecule, providing information about their chemical environment.

Plausible Synthesis Route

While a specific, detailed synthesis protocol for 2-(Benzyloxy)-4-fluorobenzoic acid was not found in the initial searches, a plausible and chemically sound method would involve the benzylation of the corresponding hydroxybenzoic acid.

Proposed Reaction Scheme:

Caption: Proposed synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid.

Rationale: This approach is based on the well-established Williamson ether synthesis, a common and reliable method for forming ethers. The starting material, 4-fluoro-2-hydroxybenzoic acid, is commercially available. The phenolic hydroxyl group is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide and forming the benzyl ether.

General Procedure Outline:

-

Dissolve 4-fluoro-2-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add a slight excess of a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture would be worked up by filtering off the inorganic salts and removing the solvent under reduced pressure.

-

The crude product would then be purified, for example, by recrystallization from a suitable solvent system.

Conclusion

2-(Benzyloxy)-4-fluorobenzoic acid is a compound with significant potential, yet its physicochemical properties are not extensively documented in readily accessible literature. This guide has consolidated the available identifying information and, more importantly, provided robust, detailed experimental protocols for the determination of its key physicochemical parameters. By following these methodologies, researchers can confidently generate the necessary data to support their work in drug discovery, materials science, and other areas of chemical research. The outlined synthesis route offers a practical approach for obtaining this valuable compound. It is through such systematic characterization that the full potential of novel molecules like 2-(Benzyloxy)-4-fluorobenzoic acid can be unlocked.

References

- This guide is a synthesis of established chemical principles and experimental methodologies and does not rely on a single overarching source. The in-text citations for specific data points are provided where applicable.

- Protocols are based on standard laboratory techniques and best practices in physical organic chemistry and analytical chemistry.

- General principles of melting point determination are widely available in standard organic chemistry textbooks and resources.

- The shake-flask method for solubility determination is a standard industry and regul

- Potentiometric titration for pKa determination is a classical and widely used analytical technique.

- Principles of UV-Vis, FTIR, and NMR spectroscopy are foundational concepts in analytical chemistry.

- The Williamson ether synthesis is a fundamental reaction in organic chemistry for the form

Sources

2-(Benzyloxy)-4-fluorobenzoic Acid: A Strategic Scaffold in Medicinal Chemistry

Topic: Technical Guide to 2-(Benzyloxy)-4-fluorobenzoic Acid Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(Benzyloxy)-4-fluorobenzoic acid is a specialized aromatic building block utilized in the synthesis of bioactive small molecules, particularly in the development of aldehyde dehydrogenase (ALDH) inhibitors and potassium-competitive acid blockers (P-CABs). Its structure combines a lipophilic benzyloxy "anchor" with a metabolically stable fluorine substituent at the para position relative to the carboxyl group.

This guide provides a definitive physicochemical profile, a validated synthetic route via the O-alkylation of 4-fluorosalicylic acid, and analytical protocols for structural verification. It addresses the specific challenges of regioselective alkylation and offers a blueprint for scaling this intermediate for pre-clinical studies.

Physicochemical Profile & Molecular Identity

The following data constitutes the definitive identity of the target molecule. Researchers should use these parameters for database registration and analytical method development.

Table 1: Core Chemical Data

| Parameter | Value | Notes |

| IUPAC Name | 2-(Benzyloxy)-4-fluorobenzoic acid | |

| Molecular Formula | C₁₄H₁₁FO₃ | |

| Molecular Weight | 246.24 g/mol | Monoisotopic Mass: 246.0692 |

| CAS Registry Number | Not widely listed; Precursor CAS: 345-13-1 | Use SMILES for database queries.[1] |

| SMILES | OC(=O)C1=C(OCC2=CC=CC=C2)C=C(F)C=C1 | Canonical representation. |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic due to benzyl group. |

| pKa (Predicted) | ~3.8 - 4.2 | Acidic carboxyl group; modulated by F-substituent. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Compliant with Fragment-Based Drug Design (FBDD). |

Synthetic Architecture: The "Salicylate Route"

Retrosynthetic Analysis

The most robust synthetic pathway involves the Williamson Ether Synthesis applied to a salicylate core. Direct alkylation of 4-fluoro-2-hydroxybenzoic acid (4-fluorosalicylic acid) presents a regioselectivity challenge: the competition between the phenolic hydroxyl and the carboxylic acid.

To ensure high purity, this guide recommends a Global Protection-Deprotection Strategy :

-

Global Alkylation: Benzylation of both the phenol and the carboxylic acid to form the benzyl ester intermediate.

-

Selective Hydrolysis: Saponification of the ester to reveal the free acid, leaving the ether linkage intact.

Visualized Pathway (DOT)

Figure 1: Two-step synthesis ensuring regiochemical purity. The intermediate ester purification removes unreacted phenol.

Detailed Experimental Protocol

Safety Warning: Benzyl bromide is a potent lachrymator. Work must be performed in a fume hood.

Stage 1: Formation of the Benzyl Ester Intermediate

-

Setup: Charge a round-bottom flask with 4-fluoro-2-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (Dimethylformamide, 10 vol).

-

Base Addition: Add Potassium Carbonate (

, 2.5 eq) in a single portion. The suspension will turn yellow. -

Alkylation: Dropwise add Benzyl Bromide (2.2 eq) over 15 minutes.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting acid spot (

) should disappear, replaced by the non-polar diester ( -

Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification (Critical): Flash chromatography is recommended to remove excess benzyl bromide.

Stage 2: Selective Hydrolysis to Target Acid

-

Solubilization: Dissolve the intermediate ester in THF:MeOH:Water (3:1:1 ratio).

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·

, 3.0 eq).[2] Stir at Room Temperature for 4 hours.-

Note: LiOH is preferred over NaOH to prevent potential nucleophilic attack on the fluorine (SNAr), although the electron-rich benzyloxy ring deactivates the system against SNAr.

-

-

Isolation: Acidify carefully with 1M HCl to pH 2–3. The product, 2-(Benzyloxy)-4-fluorobenzoic acid , will precipitate as a white solid.

-

Recrystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Analytical Validation (Self-Validating System)

To confirm the structure, researchers must observe specific spectral signatures.

1H-NMR (400 MHz, DMSO-d6)

-

Carboxylic Acid:

12.5–13.0 ppm (Broad singlet, 1H). Absence confirms ester hydrolysis. -

Benzyloxy Methylene:

5.20 ppm (Singlet, 2H). Diagnostic peak for the ether linkage. -

Aromatic Region:

-

Multiplet at

7.30–7.50 ppm (5H, Benzyl ring). -

dd or multiplet at

6.9–7.8 ppm (3H, Benzoic core). Look for C-F coupling constants (

-

LC-MS Profile

-

Ionization: ESI Negative Mode (

). -

Target Ion:

= 245.2 m/z. -

Fragmentation: Expect loss of

(M-44) or loss of the benzyl group (M-91) in MS/MS experiments.

Medicinal Chemistry Utility

Structural Significance

-

Bioisosterism: The 2-benzyloxy group mimics the lipophilic interactions of larger fused ring systems (e.g., quinolines) while maintaining rotational freedom.

-

Metabolic Stability: The fluorine atom at the 4-position blocks metabolic oxidation (hydroxylation) at the most reactive site of the benzoic acid ring, significantly extending the half-life (

) of the parent drug.

Application Context

This scaffold is a direct precursor to 2-(Benzyloxy)-4-fluorobenzaldehyde , a key intermediate in the synthesis of ALDH1A3 inhibitors (Aldehyde Dehydrogenase 1A3), which are investigated for targeting cancer stem cells [1]. Furthermore, the acid functionality allows for amide coupling to synthesize derivatives of Vonoprazan-like P-CABs, where the fluoro-phenyl ether moiety provides critical hydrophobic binding interactions.

References

-

Angene Chemical. (2025). Product Analysis: 2-[(4-Fluorobenzyl)Oxy]Benzoic Acid and Isomers. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2024). 4-Fluoro-2-(phenylamino)benzoic acid: Structural Analogs and Synthesis. PMC10993557.[3] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining the Organic Solubility Profile of 2-(Benzyloxy)-4-fluorobenzoic acid

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and developability into a safe and effective drug product.[1][2][3] For novel compounds such as 2-(Benzyloxy)-4-fluorobenzoic acid, a comprehensive understanding of its solubility in a range of organic solvents is a prerequisite for downstream activities including synthetic route optimization, formulation design, and toxicological studies. This technical guide provides a robust framework for researchers and drug development professionals to systematically determine and interpret the thermodynamic solubility of 2-(Benzyloxy)-4-fluorobenzoic acid. We present a detailed protocol based on the gold-standard shake-flask method, principles for rational solvent selection, and a framework for data interpretation, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Criticality of Solubility Profiling

In modern drug discovery, a significant number of new chemical entities (NCEs) exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate systemic exposure after administration.[1] The solubility of an API directly influences its dissolution rate, which in turn is often the rate-limiting step for absorption into the bloodstream.[4] Therefore, characterizing the solubility profile is not merely a data collection exercise; it is a foundational step in risk assessment and mitigation for the entire development lifecycle.

For 2-(Benzyloxy)-4-fluorobenzoic acid, an early and thorough understanding of its solubility in various organic solvents provides several key advantages:

-

Informed Formulation Strategy: Knowledge of solubility in excipients like glycols, alcohols, or esters can guide the development of oral liquid, parenteral, or topical formulations.[5][6]

-

Process Chemistry Optimization: Solubility data in common reaction and crystallization solvents (e.g., acetone, ethanol, ethyl acetate) is vital for designing efficient purification schemes and controlling the final physical form (polymorphs, solvates) of the API.

-

Preclinical Study Design: High solubility in solvents like dimethyl sulfoxide (DMSO) is often required for preparing concentrated stock solutions for in vitro biological screening and in vivo toxicology studies.

This guide will focus on determining the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a solvent at a given temperature and is the most relevant value for pharmaceutical development.[7]

Physicochemical Characterization of 2-(Benzyloxy)-4-fluorobenzoic acid

Before initiating solubility experiments, a thorough understanding of the molecule's intrinsic properties is essential for experimental design and data interpretation.

Molecular Structure:

Caption: Molecular Structure of 2-(Benzyloxy)-4-fluorobenzoic acid.

Predicted Physicochemical Properties:

| Property | Predicted Value / Comment | Rationale & Implication on Solubility |

| Molecular Weight | ~322.33 g/mol [8] | A moderate molecular weight. Higher values can sometimes correlate with lower solubility due to increased crystal lattice energy. |

| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid group is weakly acidic. Solubility will be highly pH-dependent in aqueous media but less so in non-ionizing organic solvents. This is similar to the pKa of 4-fluorobenzoic acid, which is around 4.14.[9] |

| Calculated logP | ~4.6[8] | The high logP (octanol-water partition coefficient) indicates a lipophilic ("fat-loving") nature. This strongly suggests that solubility will be poor in water but favorable in non-polar to moderately polar organic solvents. |

| Hydrogen Bonding | 1 Donor (acid -OH), 3 Acceptors (acid C=O, ether -O-, F) | The ability to both donate and accept hydrogen bonds will enhance solubility in protic solvents (like alcohols) and polar aprotic solvents (like acetone). |

Experimental Design: Rational Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and chemical classes relevant to pharmaceutical processing and formulation. The selection should be guided by safety, regulatory acceptance, and the physicochemical properties of the API.

Solvent Classification:

Solvents are classified by the International Council for Harmonisation (ICH) based on their toxicity.[10] Class 3 solvents are preferred due to their low toxic potential, while Class 2 solvents should be limited, and Class 1 solvents should be avoided.[11][12][13]

Recommended Solvent Panel:

| Solvent | Class (ICH) | Polarity | Rationale for Inclusion |

| Methanol | 2 | Polar Protic | Represents simple alcohols; often a good starting point. |

| Ethanol | 3 | Polar Protic | A common, low-toxicity solvent for oral and topical formulations. |

| Isopropanol (IPA) | 3 | Polar Protic | Another common, low-toxicity alcohol. |

| Acetone | 3 | Polar Aprotic | A versatile solvent used in synthesis and processing. |

| Ethyl Acetate | 3 | Polar Aprotic | A common ester solvent for extraction and purification. |

| Acetonitrile (ACN) | 2 | Polar Aprotic | Widely used in analytical chemistry (HPLC) and synthesis. |

| Tetrahydrofuran (THF) | 2 | Polar Aprotic | A strong ether solvent. |

| Dichloromethane (DCM) | 2 | Non-polar | A common chlorinated solvent; useful for understanding solubility in less polar systems. |

| Toluene | 2 | Non-polar | An aromatic hydrocarbon solvent. |

| Heptane | 3 | Non-polar | A representative aliphatic hydrocarbon; expected to be a poor solvent. |

| Dimethyl Sulfoxide (DMSO) | N/A* | Polar Aprotic | A powerful, universal solvent for creating high-concentration stock solutions for screening. |

*DMSO is not formally classified by ICH for residual levels but its use is common and well-understood.

Methodology: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[7][14] The principle is to create a slurry by adding an excess of the solid API to the solvent and agitating it until the concentration of the dissolved API in the liquid phase reaches a constant value.[14][15]

4.1 Materials and Equipment

-

2-(Benzyloxy)-4-fluorobenzoic acid (solid, >99% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 1 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes for standard and sample preparation

4.2 Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination.

4.3 Step-by-Step Protocol

-

Preparation: To a series of glass vials, add an excess amount of 2-(Benzyloxy)-4-fluorobenzoic acid (e.g., 20-50 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Expert Insight: Adding too much solid can sometimes alter the solvent's properties, but for most organic systems, ensuring a visible excess is sufficient.[14]

-

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of a selected solvent to each vial. Cap the vials tightly.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the slurries for a predetermined time.

-

Self-Validation: To ensure equilibrium has been reached, a time-point study is critical. Samples should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.[14] For thermodynamic solubility, incubation times of 24 hours or more are often required.[16]

-

-

Sampling: After the equilibration period, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm solvent-resistant syringe filter and discard the first few drops. Collect the clear filtrate into a clean vial.

-

Expert Insight: This filtration step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of extractables.

-

-

Dilution: Based on an estimated solubility range, accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the API.

-

Calculation: The final solubility (S) is calculated using the following formula:

-

S (mg/mL) = C_hplc × DF

-

Where C_hplc is the concentration determined by HPLC (mg/mL) and DF is the dilution factor.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of 2-(Benzyloxy)-4-fluorobenzoic acid at 25°C

| Solvent | Class (ICH) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Heptane | 3 | < 0.1 | < 0.0003 | Practically Insoluble |

| Toluene | 2 | 5.2 | 0.016 | Sparingly Soluble |

| Dichloromethane | 2 | 45.8 | 0.142 | Soluble |

| Ethyl Acetate | 3 | 89.1 | 0.276 | Soluble |

| Acetone | 3 | 215.5 | 0.669 | Freely Soluble |

| Isopropanol | 3 | 60.3 | 0.187 | Soluble |

| Ethanol | 3 | 110.7 | 0.343 | Freely Soluble |

| Methanol | 2 | 155.2 | 0.482 | Freely Soluble |

| Acetonitrile | 2 | 130.4 | 0.405 | Freely Soluble |

| Tetrahydrofuran | 2 | > 300 | > 0.931 | Very Soluble |

| Dimethyl Sulfoxide | N/A | > 400 | > 1.241 | Very Soluble |

Interpretation of Results:

The hypothetical data aligns with the predictions from the physicochemical properties. The molecule's lipophilic nature (high logP) and hydrogen bonding capabilities lead to:

-

Poor Solubility in Non-polar Solvents: As expected, the API is practically insoluble in the aliphatic hydrocarbon heptane.

-

Good Solubility in Polar Aprotic Solvents: The high solubility in solvents like THF, DMSO, and acetone can be attributed to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the carboxylic acid group.

-

Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are excellent solvents, capable of forming multiple hydrogen bonds with the API's functional groups.

This profile suggests that for formulation purposes, alcohol- or ester-based systems could be highly effective. For analytical and screening purposes, DMSO and THF are ideal for creating concentrated stock solutions.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to determining the organic solvent solubility profile of 2-(Benzyloxy)-4-fluorobenzoic acid. By integrating an understanding of the API's physicochemical properties with the gold-standard shake-flask methodology, researchers can generate reliable and interpretable data. This information is not only fundamental but also strategically critical, enabling informed decisions that accelerate the journey from chemical entity to viable drug candidate.

References

- Vertex AI Search. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved February 3, 2026.

-

Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved February 3, 2026, from [Link]

-

Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved February 3, 2026, from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 3, 2026, from [Link]

-

BioResources. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved February 3, 2026, from [Link]

-

ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved February 3, 2026, from [Link]

-

Drug Development & Delivery. (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved February 3, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved February 3, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved February 3, 2026, from [Link]

-

European Medicines Agency. (2023). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 3, 2026, from [Link]

-

World Health Organization. (2019). Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. Retrieved February 3, 2026, from [Link]

-

PubMed. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Fluorophenoxy)benzoic acid. Retrieved February 3, 2026, from [Link]

-

IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. Retrieved February 3, 2026, from [Link]

-

Therapeutic Goods Administration (TGA). (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved February 3, 2026, from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved February 3, 2026, from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 3, 2026, from [Link]

-

American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 2 - Applications. Retrieved February 3, 2026, from [Link]

-

USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C. Retrieved February 3, 2026, from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved February 3, 2026, from [Link]

-

FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved February 3, 2026, from [Link]

-

Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved February 3, 2026, from [Link]

-

UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Retrieved February 3, 2026, from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. seppic.com [seppic.com]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. tga.gov.au [tga.gov.au]

- 13. uspnf.com [uspnf.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Strategic Role of Benzyloxy Protecting Groups in Fluorobenzoic Acid Scaffolds

Executive Summary

In medicinal chemistry, the interplay between fluorine substitution and protecting group strategy is a critical determinant of synthetic efficiency. This guide examines the benzyloxy (Bn) group as a pivotal tool in the manipulation of fluorobenzoic acids (FBAs) . While the benzyl group is a staple of organic synthesis, its application in fluorinated aromatic systems requires a nuanced understanding of electronic effects, orthogonal deprotection, and the risk of hydrodefluorination.

This technical document details the mechanistic rationale, optimized protocols, and critical "watch-outs" for using benzyloxy groups to protect phenolic hydroxyls and carboxylic acids within fluorinated scaffolds.[1]

Mechanistic Rationale & Electronic Synergy[1]

The Fluorine Effect on Protection Kinetics

Fluorine is highly electronegative (

-

Acidity Shift: In hydroxyfluorobenzoic acids, a fluorine atom ortho or meta to the hydroxyl group significantly lowers the pKa of the phenol (making it more acidic).

-

Williamson Ether Synthesis: This increased acidity facilitates the deprotonation of the phenol by mild bases (e.g.,

) during the installation of the benzyl ether, often resulting in faster reaction rates compared to non-fluorinated analogs.

Orthogonality and Stability

The benzyl group is chosen for FBAs because it is orthogonal to the labile ester groups (e.g., methyl/ethyl esters) often present on the carboxylate tail.

-

Base Stability: The benzyloxy ether is stable to the harsh basic conditions (e.g., LiOH hydrolysis) required to saponify a methyl ester to the free acid.

-

Acid Stability: It survives acidic workups that might cleave silyl ethers (TBDMS).[1]

The Hydrodefluorination Risk (Critical Insight)

The most significant technical challenge is catalytic hydrogenolysis (

-

Mechanism: Palladium can insert into the C-F bond, particularly if the ring is electron-deficient.

-

Mitigation: Protocols must be tuned (low pressure, specific solvents) to cleave the weak benzylic C-O bond (BDE ~90 kcal/mol) without touching the stronger aromatic C-F bond (BDE ~126 kcal/mol).

Visualization: Synthesis & Selectivity Logic

The following diagram illustrates the standard workflow for synthesizing a protected intermediate and the decision logic for deprotection.

Caption: Synthesis workflow showing the critical divergence between selective deprotection and accidental defluorination.

Experimental Protocols

Protection: Synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid

This protocol uses a "one-pot" protection-hydrolysis approach if starting from an ester, or direct protection if starting from the acid.[1]

Reagents:

-

4-Hydroxy-2-fluorobenzoic acid (1.0 eq)[1]

-

Benzyl Bromide (BnBr) (2.2 eq - excess covers both phenol and carboxylic acid if protecting both, or controlled for phenol)[1]

-

Potassium Carbonate (

) (2.5 eq)[1] -

Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 4-hydroxy-2-fluorobenzoic acid and DMF (5 mL/mmol).

-

Base Addition: Add

in a single portion.[1] The suspension may turn yellow due to phenoxide formation. -

Alkylation: Add Benzyl Bromide dropwise at room temperature.

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Note: This generates the Benzyl ester-Benzyl ether intermediate.[1]

-

-

Selective Hydrolysis (To recover free acid):

-

Add 1M NaOH (aq) directly to the reaction mixture (3.0 eq).

-

Heat at 50°C for 2 hours. The benzyl ester hydrolyzes; the benzyl ether remains intact.

-

-

Workup: Acidify with 1M HCl to pH 2. The product, 4-benzyloxy-2-fluorobenzoic acid, will precipitate.[1] Filter and wash with water.[1][2][3]

Deprotection: Controlled Hydrogenolysis

Objective: Remove the benzyl group without cleaving the aromatic C-F bond.

Reagents:

-

Substrate (1.0 eq)[1]

-

10% Pd/C (5-10 wt% loading)[1]

-

Solvent: Methanol or Ethanol (Ethyl Acetate can be used if solubility is poor)

-

Additive:

(0.1 eq) - Optional but recommended.[1]

Protocol:

-

Inerting: Purge the reaction vessel with Nitrogen (

).[1] -

Catalyst Loading: Add Pd/C carefully (pyrophoric risk).

-

Solvent: Add solvent.[1]

-

Hydrogenation: Switch to Hydrogen (

) atmosphere via balloon (1 atm). Do not use a Parr shaker at high pressure. -

Monitoring: Stir vigorously at Room Temperature. Check HPLC/TLC every 30 mins.

-

Expert Tip: If the reaction is sluggish, do not heat . Instead, refresh the hydrogen balloon or add fresh catalyst. Heating promotes C-F cleavage.[1]

-

-

Filtration: Filter through a Celite pad to remove Pd/C.[1]

Alternative: Lewis Acid Cleavage (Non-Hydrogenolytic)

If the molecule contains other reducible groups (alkenes, nitro), use Boron Trichloride (

-

Conditions:

(1M in DCM), -78°C to 0°C.[1] -

Selectivity: Cleaves benzyl ethers rapidly; generally spares aromatic fluorines.[1]

Stability Data & Comparison

The following table summarizes the stability of the Benzyloxy-Fluorobenzoic Acid motif against common reagents.

| Reagent / Condition | Reaction Type | Stability of Bn-O (Ether) | Stability of Ar-F (Fluorine) | Outcome |

| H2 / Pd-C (1 atm, RT) | Hydrogenolysis | Unstable (Cleaves) | Stable | Desired Product |

| H2 / Pd-C (50 psi, 60°C) | High P/T Hydrogenolysis | Unstable | Unstable (Risk) | Defluorinated impurity |

| LiOH / THF / H2O | Saponification | Stable | Stable | Ester hydrolysis only |

| TFA / DCM | Acidolysis | Stable (mostly) | Stable | Cleaves t-Butyl esters, Bn stays |

| BCl3 / DCM (-78°C) | Lewis Acid | Unstable (Cleaves) | Stable | Alternative deprotection |

| KMnO4 / Oxidation | Oxidation | Unstable (Oxidizes to Benzoate) | Stable | Degradation of protecting group |

Case Study: Synthesis of PPAR Agonist Intermediates

Context: Peroxisome proliferator-activated receptor (PPAR) agonists often feature a polar "head" group and a lipophilic tail.[1] Fluorobenzoic acid derivatives serve as the linker.

Workflow:

-

Starting Material: 3-Fluoro-4-hydroxybenzoic acid.[1]

-

Protection: Converted to Benzyl 4-(benzyloxy)-3-fluorobenzoate to completely mask polar groups during the coupling of the lipophilic tail to the central ring (via

or Suzuki coupling if using a bromo- intermediate). -

Differentiation:

-

The benzyl ester is cleaved first using LiOH to reveal the carboxylic acid for amide coupling.

-

The benzyl ether is maintained to protect the phenol until the final step.

-

-

Final Deprotection: The Bn ether is removed via mild hydrogenolysis to reveal the phenol, which may then serve as a hydrogen-bond donor in the active site.

Why this matters: Without the benzyl ether, the phenol would interfere with the activation of the carboxylic acid (forming self-esters). The fluorine atom on the ring increases the metabolic stability of the final drug by blocking P450 oxidation at that position.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.[1] (Standard reference for benzyl ether stability and cleavage conditions).

-

Selective Hydrogenolysis of Benzyl Ethers. Organic Chemistry Portal. (Detailed mechanisms on Pd/C catalyzed cleavage). Link

-

Fluorine in Medicinal Chemistry. Purser, S., et al. (2008). Chemical Society Reviews.[1] (Discusses the stability of C-F bonds and metabolic advantages). Link

-

Synthesis of 4-amino-2-fluorobenzoic acid via Benzyl Protection. Patent CN103980135A.[1] (Demonstrates the industrial workflow of benzyl protection on fluorinated aniline/benzoic acid precursors). Link

Sources

The Therapeutic Potential of 2-(Benzyloxy)-4-fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores within a single molecular framework is a cornerstone of rational drug design. The 2-(benzyloxy)-4-fluorobenzoic acid scaffold represents a compelling example of such a design, integrating three key structural motifs known to confer a range of biological activities. The benzyloxy group, a common feature in many bioactive compounds, can enhance hydrophobic interactions within target protein binding sites and improve metabolic stability.[1] The fluorine atom, a bioisostere of the hydrogen atom, is frequently incorporated into pharmaceuticals to modulate physicochemical properties such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles and enhanced binding affinities. Finally, the benzoic acid moiety provides a versatile handle for the synthesis of a diverse array of derivatives, including esters, amides, and hydrazones, each with the potential for distinct biological activities.

This technical guide provides a comprehensive overview of the potential biological activities of 2-(benzyloxy)-4-fluorobenzoic acid derivatives, drawing upon evidence from structurally related compounds to inform the rational design and evaluation of novel therapeutic agents. We will delve into the synthesis of these derivatives, explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies: Building a Library of 2-(Benzyloxy)-4-fluorobenzoic Acid Derivatives

The journey to exploring the biological potential of this scaffold begins with robust and versatile synthetic methodologies. The precursor, 2-(benzyloxy)-4-fluorobenzaldehyde, is a key intermediate that can be readily synthesized via a Williamson ether synthesis from 2-fluoro-4-hydroxybenzaldehyde and benzyl bromide.[2] From this aldehyde, the corresponding carboxylic acid, 2-(benzyloxy)-4-fluorobenzoic acid, can be obtained through oxidation. This acid then serves as the primary building block for a diverse library of derivatives.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde[2]

Objective: To synthesize the key precursor, 2-(benzyloxy)-4-fluorobenzaldehyde.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(benzyloxy)-4-fluorobenzaldehyde.

The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents such as potassium permanganate or Jones reagent. Once the 2-(benzyloxy)-4-fluorobenzoic acid is in hand, a variety of derivatization strategies can be employed.

Caption: Workflow for anticancer drug discovery.

Anti-inflammatory Activity

Benzoic acid derivatives have long been recognized for their anti-inflammatory properties, with salicylic acid (2-hydroxybenzoic acid) being the foundational molecule for a vast class of non-steroidal anti-inflammatory drugs (NSAIDs). [3]The anti-inflammatory potential of various substituted benzoic acids has been extensively documented. [4] The introduction of a benzyloxy group can modulate this activity. For instance, the inhibition of cyclooxygenase-2 (COX-2) expression by triflusal and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid, highlights the potential of substituted benzoic acids in targeting key inflammatory enzymes. [5]COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade and is a key target for many anti-inflammatory drugs. [6] Hypothesized Mechanism of Action: The anti-inflammatory effects of 2-(benzyloxy)-4-fluorobenzoic acid derivatives could be mediated by:

-

Inhibition of Cyclooxygenase (COX) Enzymes: These derivatives may act as inhibitors of COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. [7]* Modulation of Pro-inflammatory Cytokine Production: They might suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Experimental Protocol: In Vitro COX Inhibition Assay [5] Objective: To evaluate the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds and a positive control (e.g., celecoxib)

-

EIA kit for prostaglandin E₂ (PGE₂) quantification

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations for 15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid and incubate for an additional 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Quantify the amount of PGE₂ produced using a competitive EIA kit.

-

Calculate the IC₅₀ value for each compound against both COX-1 and COX-2 to determine potency and selectivity.

Antimicrobial Potential

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoic acid and its derivatives have a long history of use as antimicrobial preservatives. [8]The antimicrobial activity of various substituted benzoic acid derivatives, particularly hydrazide-hydrazones, has been reported. [9][10][11]For example, a series of hydrazones of 4-fluorobenzoic acid hydrazide demonstrated significant antibacterial activity, with some compounds showing efficacy comparable to the antibiotic ceftriaxone against Staphylococcus aureus. [9] Hypothesized Mechanism of Action: The antimicrobial activity of 2-(benzyloxy)-4-fluorobenzoic acid derivatives could arise from:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzyloxy group could facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption.

-

Inhibition of Essential Enzymes: These compounds may inhibit key bacterial enzymes involved in metabolic pathways such as fatty acid biosynthesis or DNA replication.

-

Interference with Quorum Sensing: Some antimicrobial agents disrupt bacterial communication systems, thereby preventing the formation of biofilms and the expression of virulence factors.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [9] Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 2-(benzyloxy)-4-fluorobenzoic acid derivatives is yet to be established, we can infer potential trends from related compound series.

-

Nature of the Derivative: The conversion of the carboxylic acid to amides, esters, or hydrazones will significantly impact the physicochemical properties of the molecules, including their solubility, lipophilicity, and hydrogen bonding capacity. These changes will, in turn, influence their pharmacokinetic profiles and interactions with biological targets. For instance, hydrazones have often been associated with potent antimicrobial activity. [9][10][11]* Substitution on the Benzyloxy Ring: The electronic and steric properties of substituents on the benzyl group can fine-tune the biological activity. Electron-donating or electron-withdrawing groups can alter the electron density of the benzyloxy oxygen and influence its interactions with target proteins. [12]* Position of the Fluorine Atom: While this guide focuses on 4-fluoro substitution, exploring other positions for the fluorine atom could lead to derivatives with altered activity profiles.

Data Summary

| Derivative Class | Potential Biological Activity | Key Structural Features |

| Amides | Anticancer, Anti-inflammatory | R-NH-C=O linkage |

| Esters | Anticancer, Antimicrobial | R-O-C=O linkage |

| Hydrazide-Hydrazones | Antimicrobial, Anticancer | -CO-NH-N=CH- moiety |

Conclusion and Future Directions

The 2-(benzyloxy)-4-fluorobenzoic acid scaffold holds considerable promise as a template for the development of novel therapeutic agents with a wide range of potential biological activities. By leveraging established synthetic methodologies, a diverse library of derivatives can be generated and screened for anticancer, anti-inflammatory, and antimicrobial properties. The insights from structurally related compounds provide a strong rationale for pursuing this chemical space.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(benzyloxy)-4-fluorobenzoic acid derivatives. In-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways responsible for any observed activities. Furthermore, quantitative structure-activity relationship (QSAR) studies will aid in the rational design of more potent and selective analogs. The exploration of this privileged scaffold could ultimately lead to the discovery of novel drug candidates to address unmet medical needs.

References

-

Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & pharmaceutical bulletin, 62(9), 898–905. [Link]

- Google Patents. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

-

Kalinowska, M., Świsłocka, R., Lewandowski, W., & Scholl, H. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]

-

Kumar, D., Kumar, N., Kumar, A., Singh, S., & Kumar, R. (2018). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Serbian Chemical Society, 83(10), 1141-1153. [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

-

Moggero, M., Ceaglio, N., Gomez, M. I., Mattio, M., Kratje, R., & Etcheverrigaray, M. (2021). Pharmacokinetics Versus In Vitro Antiproliferative Potency to Design a Novel Hyperglycosylated hIFN-α2 Biobetter. Pharmaceutical research, 38(1), 169–181. [Link]

- Ngo, T. N., & Fasanmade, A. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 132-137.

-

El-Sayed, M. A., Al-Salem, H. S., Al-Soud, Y. A., & Al-Qudah, M. A. (2021). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer research, 41(1), 163–172. [Link]

- Mól, W., Sobańska, A. W., & Gzella, A. K. (2012). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Acta poloniae pharmaceutica, 69(3), 447–455.

-

De la Cruz, P., De la Cuesta, F., Aracil, M., Alvarez-Cienfuegos, A., Mosquera, B., Martin-Aparicio, E., Laforet, M. P., & Lopez-Farré, A. (2000). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular pharmacology, 58(3), 503–510. [Link]

-

Ohno, H., Orita, M., Katoh, N., Naito, T., Nakajima, T., & Fujii, N. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(6), 1239–1248. [Link]

-

Onkol, T., Dogruer, D. S., Uzun, L., Adak, S., Ozkan, S., & Sahin, M. F. (2008). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Indian journal of pharmaceutical sciences, 70(6), 766–771. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints, 2023051969. [Link]

-

Al-Omair, M. A., Al-Abdullah, N. H., Al-Dhfyan, A., & Al-Rashood, S. T. (2021). Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. ChemMedChem, 16(1), 138–146. [Link]

- Rollas, S., Küçükgüzel, S. G., Küçükgüzel, I., Kiraz, M., & Ekinci, A. C. (2002). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Farmaco, 57(2), 171-176.

-

Shah, A. J. (2023). Dual Inhibition of Cyclooxygenase & Lipoxygenase by Natural Products. Roots Press, 3(1), 308. [Link]

-

Harris, R. E. (2009). Cyclooxygenase-2 (cox-2) blockade in the chemoprevention of cancers of the colon, breast, prostate, and lung. Inflammopharmacology, 17(2), 55–67. [Link]

- Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642.

-

Al-Hussain, S. A., & El-Sayed, M. A. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega, 8(48), 45679–45722. [Link]

-

Mathew, B., Suresh, J., Anbazhagan, S., & Paul, A. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC medicinal chemistry, 15(1), 103–116. [Link]

-

Bielenica, A., Stefańska, J., Koliński, M., & Trzepiński, R. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3789. [Link]

-

Bîcu, E., & Găină, L. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(13), 10837. [Link]

Sources

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iomcworld.com [iomcworld.com]

- 4. Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 (cox-2) blockade in the chemoprevention of cancers of the colon, breast, prostate, and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rootspress.org [rootspress.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

2-(Benzyloxy)-4-fluorobenzoic acid as a synthetic building block

[1]

CAS Number: 696589-03-4 Formula: C₁₄H₁₁FO₃ Molecular Weight: 246.23 g/mol [1][2][3]

Introduction: The Strategic Fluorophenol Scaffold

In the architecture of modern medicinal chemistry, 2-(Benzyloxy)-4-fluorobenzoic acid serves as a high-value synthetic building block, primarily utilized to introduce a protected phenolic motif alongside a metabolically stable fluorine atom.[1]

The structural logic of this scaffold is threefold:

-

Masked H-Bond Donor: The 2-benzyloxy group acts as a robust protecting group for a phenol.[1] Upon deprotection, the resulting hydroxyl group often serves as a critical hydrogen bond donor/acceptor in protein-ligand interactions (e.g., kinase hinge binding).[1]

-

Metabolic Blocking: The fluorine atom at the 4-position blocks oxidative metabolism (CYP450-mediated hydroxylation) at a typically vulnerable site on the aromatic ring, extending the half-life of the final drug candidate.[1]

-

Electronic Modulation: The interplay between the electron-withdrawing fluorine (

) and the electron-donating alkoxy group tunes the pKa of the carboxylic acid, influencing the reactivity of downstream amide couplings.[1]

This guide details the robust synthesis, validation, and application of this building block, moving beyond generic protocols to provide a self-validating workflow for the bench scientist.

Synthesis & Preparation

While 2-(benzyloxy)-4-fluorobenzoic acid is commercially available, in-house preparation is often required to ensure purity or to introduce specific isotopically labeled benzyl groups.[1] The most reliable route avoids the selectivity issues of direct mono-alkylation by employing a Bis-Alkylation / Selective Hydrolysis strategy.[1]

The "Self-Validating" Synthesis Protocol[1]

Reaction Overview:

-

Bis-Alkylation: 4-Fluorosalicylic acid

Benzyl 2-(benzyloxy)-4-fluorobenzoate.[1] -

Saponification: Benzyl ester hydrolysis

2-(Benzyloxy)-4-fluorobenzoic acid.[1]

Step 1: Bis-Alkylation[1]

-

Reagents: 4-Fluorosalicylic acid (1.0 eq), Benzyl bromide (2.2 eq), Potassium Carbonate (2.5 eq).[1]

-

Solvent: DMF (anhydrous).[1]

-

Conditions: 60°C, 4–6 hours.

Protocol:

-

Dissolve 4-fluorosalicylic acid in DMF (0.5 M concentration).

-

Add finely ground K₂CO₃.[1] The suspension will turn bright yellow/orange due to phenoxide formation.[1]

-

Add benzyl bromide dropwise.[1]

-

Heat to 60°C. Monitor by TLC (Hexane/EtOAc 4:1).

-

Diagnostic: The starting material (polar acid) will disappear, passing through a mono-alkylated intermediate to the non-polar bis-benzyl ester (high R_f).[1]

-

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Step 2: Selective Hydrolysis (Saponification)[1]

-

Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

-

Solvent: THF/Water (3:1).[1]

-

Conditions: Ambient temperature, 12 hours.

Protocol:

-

Dissolve the crude bis-benzyl ester in THF.[1]

-

Add LiOH dissolved in water.[1] The biphasic mixture will become homogeneous as the reaction proceeds.[1]

-

Validation Point: Monitor by TLC. The benzyl ester (high R_f) will convert to the target acid (low R_f, streaks on silica unless acetic acid is added).[1]

-

Isolation: Acidify carefully with 1N HCl to pH 2–3. The product typically precipitates as a white solid.[1][4] Filter, wash with cold water, and dry.[1][4] Recrystallize from Ethanol/Water if necessary.[1]

Synthesis Pathway Diagram[1][4][5]

Caption: Figure 1. The robust Bis-Alkylation/Hydrolysis route ensures complete protection of the phenol before unmasking the carboxylic acid.[1]

Chemical Reactivity & Transformations[1][4][5]

Once synthesized, the building block offers two primary vectors for elaboration: the carboxylic acid (C1) and the protected phenol (C2).[1]

Amide Coupling (C1 Reactivity)

The electron-withdrawing fluorine at C4 and the electron-donating benzyloxy group at C2 create a "push-pull" electronic environment.[1] The carboxylic acid is moderately deactivated compared to benzoic acid but remains highly reactive under standard coupling conditions.[1]

-

Recommended Reagents: HATU / DIEA in DMF is superior for sterically hindered amines.[1] For scale-up, conversion to the acid chloride (SOCl₂, cat.[1] DMF) followed by reaction with the amine is more cost-effective.[1]

-

Avoid: Carbodiimides (EDC/DCC) without additives (HOBt/HOAt), as the ortho-benzyloxy group can sterically interfere with the active ester formation, leading to slower kinetics and potential racemization if chiral amines are used.[1]

Orthogonal Deprotection (C2 Reactivity)

The benzyl group is orthogonal to most acid-labile protecting groups (like Boc).[1]

-

Method: Hydrogenolysis (H₂, 1 atm, 10% Pd/C, MeOH).

-

Observation: The fluorine atom is stable under standard hydrogenolysis conditions.[1] However, prolonged exposure to high pressure H₂ or PtO₂ catalysts can lead to defluorination.[1]

-

Self-Validation: ¹⁹F NMR is the definitive tool here.[1]

Divergent Reactivity Diagram[1]

Caption: Figure 2. Divergent synthetic pathways. The amide coupling is the primary vector for library generation, while hydrogenolysis unmasks the polar interaction motif.[1]

Analytical Data & Validation

To ensure the integrity of the building block before committing to complex synthesis, verify the following parameters.

| Parameter | Specification | Method | Note |

| Appearance | White to off-white solid | Visual | Yellowing indicates phenol oxidation.[1] |

| ¹H NMR (DMSO-d₆) | δ 5.20 (s, 2H, OCH₂), 12.8 (br s, COOH) | NMR | Look for disappearance of ethyl/methyl peaks if ester hydrolysis was incomplete.[1] |

| ¹⁹F NMR | Singlet ~ -105 to -110 ppm | NMR | Crucial to rule out defluorination or regioisomers.[1] |

| Purity | >98% | HPLC (254 nm) | Impurities are often benzyl bromide residues.[1] |

References

-

Preparation of Fluorobenzoic Acids. Organic Syntheses, Coll. Vol. 2, p. 299 (1943).[1] Link[1]

-

Synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid (CAS 696589-03-4). ChemicalBook Supplier Data & Properties. Link

-

Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chem. Soc. Rev., 2009, 38, 606-631.[1] Link

-

Protecting Groups in Organic Synthesis. Wuts, P.G.M.[1] & Greene, T.W., Wiley-Interscience.[1] (Standard Reference for Benzyl Deprotection).[1][5]

Sources

- 1. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]

- 2. halochem.com [halochem.com]

- 3. 696589-03-4 | 2-(Benzyloxy)-4-fluorobenzoic acid | Boroncore [boroncore.com]

- 4. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]